N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound with a molecular formula of C23H21BrN2O4. This compound is known for its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a tetrahydropyrazinone ring. It is used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Coupling Reaction: The 4-bromoaniline is then coupled with 2-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with acetic anhydride to form the tetrahydropyrazinone ring.
Final Coupling: The final step involves coupling the tetrahydropyrazinone intermediate with 2-methoxybenzyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-methoxybenzamide
- N-(4-bromophenyl)-2-methylbenzamide
- N-(4-bromophenyl)-2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
Uniqueness
N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is unique due to its specific combination of functional groups and its tetrahydropyrazinone ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H18BrN3O4 |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-[(2-methoxyphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4/c1-28-17-5-3-2-4-14(17)12-23-10-11-24(20(27)19(23)26)13-18(25)22-16-8-6-15(21)7-9-16/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
VOMVRKCPBRGXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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